molecular formula C22H19Cl2N5O3 B14106387 2-[(3,4-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

2-[(3,4-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B14106387
M. Wt: 472.3 g/mol
InChI Key: XSKHLYKBIDFPGW-UHFFFAOYSA-N
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Description

3-[(3,4-dichlorophenyl)methyl]-8-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dichlorophenyl and methoxyphenyl groups attached to an imidazo[1,2-g]purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-dichlorophenyl)methyl]-8-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multiple steps, including the formation of the imidazo[1,2-g]purine core and subsequent functionalization with dichlorophenyl and methoxyphenyl groups. Common reagents used in these reactions include dichlorophenyl isocyanate and methoxyphenyl boronic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-dichlorophenyl)methyl]-8-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl or methoxyphenyl groups using reagents like sodium methoxide or sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium methoxide, sodium hydride

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(3,4-dichlorophenyl)methyl]-8-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(3,4-dichlorophenyl)methyl]-8-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by binding to specific receptor sites. These interactions can lead to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,4-dichlorophenyl)methyl]-8-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H19Cl2N5O3

Molecular Weight

472.3 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H19Cl2N5O3/c1-26-19-18(20(30)29(22(26)31)12-13-6-7-16(23)17(24)10-13)28-9-8-27(21(28)25-19)14-4-3-5-15(11-14)32-2/h3-7,10-11H,8-9,12H2,1-2H3

InChI Key

XSKHLYKBIDFPGW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl)N4CCN(C4=N2)C5=CC(=CC=C5)OC

Origin of Product

United States

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